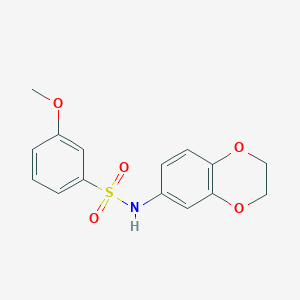

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

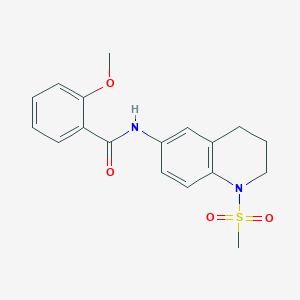

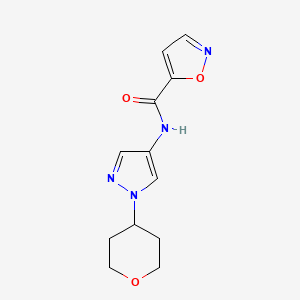

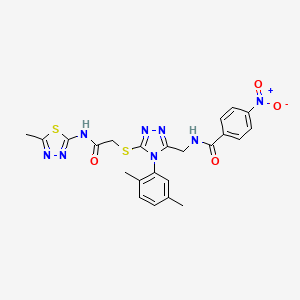

The synthesis of derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide involves the reaction of 1,4-benzodioxane-6-amine with various sulfonyl chlorides in the presence of aqueous base under dynamic pH control. This process yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide, which can be further reacted with a series of alkyl/aralkyl halides in polar aprotic solvent using catalytic amounts of lithium hydride to afford new derivatives. These derivatives have been characterized using contemporary techniques such as IR, 1H-NMR, and EIMS (Abbasi et al., 2020).

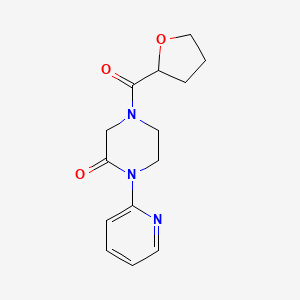

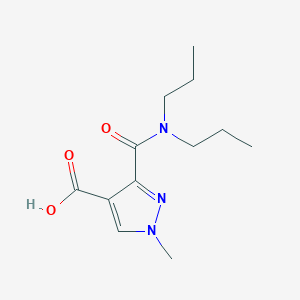

Molecular Structure Analysis

The molecular structure of such compounds is confirmed through various spectroscopic methods. Single crystal X-ray diffraction studies provide insights into the crystallographic parameters, revealing trigonal crystal systems and specific unit cell parameters that highlight the structural details of these compounds, including the presence of hydrogen bonds and intermolecular interactions (Sreenivasa et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives include base-mediated intramolecular arylation, producing advanced intermediates for the synthesis of nitrogenous heterocycles. This showcases the compound's reactivity and potential for generating complex molecular structures (Kisseljova et al., 2014).

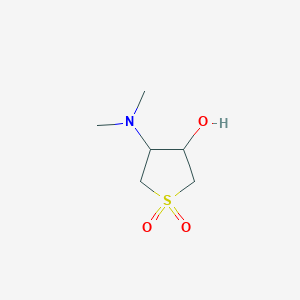

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, are crucial for understanding the behavior of these compounds in different environments. Crystallographic studies reveal specific molecular orientations and packing, which are essential for predicting solubility and other physical properties (Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity with various substrates and inhibition potential against specific enzymes, are highlighted by the compound's ability to inhibit bacterial biofilms and cytotoxicity against different cell lines. Such studies are instrumental in determining the potential therapeutic applications of these compounds (Abbasi et al., 2020).

Mécanisme D'action

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to primarily target bacterial enzymes involved in the synthesis of folic acid .

Mode of Action

Sulfonamides generally act by inhibiting the bacterial enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid, an essential component for bacterial growth and multiplication .

Biochemical Pathways

The compound likely affects the biochemical pathway involved in the synthesis of folic acid in bacteria. By inhibiting the enzyme dihydropteroate synthase, it prevents the formation of dihydropteroic acid, a precursor to folic acid. This results in a deficiency of folic acid in the bacteria, which is necessary for the synthesis of nucleic acids and the growth and multiplication of bacteria .

Pharmacokinetics

It is known that sulfonamides are generally well absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .

Result of Action

The result of the compound’s action would be the inhibition of bacterial growth and multiplication due to the disruption of folic acid synthesis. This could potentially lead to the death of the bacteria, depending on the extent of the disruption and the susceptibility of the bacteria .

Propriétés

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-19-12-3-2-4-13(10-12)22(17,18)16-11-5-6-14-15(9-11)21-8-7-20-14/h2-6,9-10,16H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECHCKCKBORGQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47195168 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2491781.png)

![methyl 3-(N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2491783.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-benzoylbenzoate](/img/structure/B2491790.png)

![potassium 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate](/img/structure/B2491795.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2491798.png)